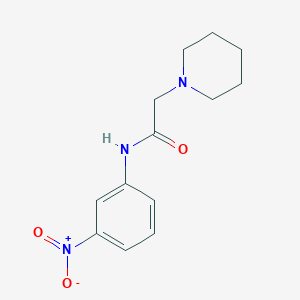![molecular formula C22H16N4O2 B11539627 N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine](/img/structure/B11539627.png)
N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine is a Schiff base compound known for its unique structural properties and potential applications in various scientific fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a 4-nitrophenyl group, which imparts specific electronic and steric characteristics, making it a subject of interest in chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine typically involves the condensation reaction between 4-nitrobenzaldehyde and 1,3-diphenyl-1H-pyrazol-5-amine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure includes:
- Dissolving 4-nitrobenzaldehyde and 1,3-diphenyl-1H-pyrazol-5-amine in ethanol.
- Heating the mixture under reflux for several hours.
- Cooling the reaction mixture to room temperature.
- Filtering and washing the precipitated product with cold ethanol.
- Drying the product under reduced pressure.
Industrial Production Methods
While the laboratory synthesis is straightforward, scaling up for industrial production may require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Reduction: The imine group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Reduction: Conversion of the nitro group to an amino group results in N-[(E)-(4-aminophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine.
Substitution: Introduction of various functional groups onto the aromatic rings, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for studying metal-ligand interactions and catalysis.
Biology
The compound’s structural features allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand binding.
Medicine
Research into Schiff bases has shown potential for developing new pharmaceuticals. This compound may exhibit antimicrobial, antifungal, or anticancer properties, although specific studies on this compound are needed to confirm such activities.
Industry
In industry, Schiff bases are used in the synthesis of dyes, pigments, and polymers. The unique electronic properties of this compound could be exploited in the development of new materials with specific optical or electronic characteristics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-(4-chlorophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine
- N-[(E)-(4-methoxyphenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine
- N-[(E)-(4-fluorophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine
Uniqueness
N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine is unique due to the presence of the nitro group, which imparts distinct electronic properties. This can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable subject for research in various scientific fields.
Eigenschaften
Molekularformel |
C22H16N4O2 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(E)-N-(2,5-diphenylpyrazol-3-yl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C22H16N4O2/c27-26(28)20-13-11-17(12-14-20)16-23-22-15-21(18-7-3-1-4-8-18)24-25(22)19-9-5-2-6-10-19/h1-16H/b23-16+ |
InChI-Schlüssel |
PLGJVIYZCXXAPA-XQNSMLJCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11539545.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B11539556.png)
![N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B11539564.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539566.png)

![5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11539582.png)
![2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11539590.png)
![2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539591.png)
![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11539596.png)
![2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539609.png)
![3-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11539617.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloroaniline](/img/structure/B11539624.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B11539626.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11539635.png)
